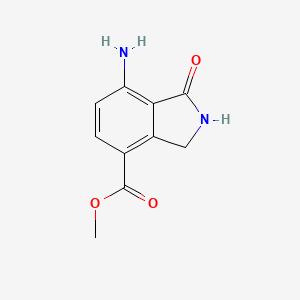

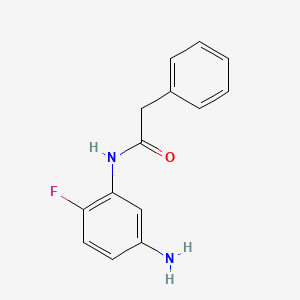

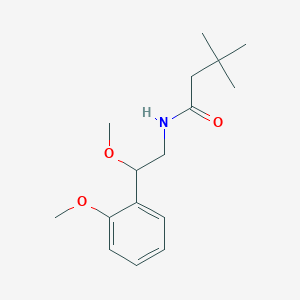

N-(5-amino-2-fluorophenyl)-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide” is a specialty product for proteomics research . It has a molecular formula of C15H15FN2O2 and a molecular weight of 274.3 .

Molecular Structure Analysis

The molecular formula of “N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide” is C15H15FN2O2 . The molecular weight is 274.3 .

Physical And Chemical Properties Analysis

The molecular weight of “N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide” is 274.3 . The predicted melting point is 187.68°C, the predicted boiling point is 498.32°C at 760 mmHg, the predicted density is 1.28 g/cm3, and the predicted refractive index is n20D 1.62 .

Applications De Recherche Scientifique

Antioxidant and Radical Scavenging Activities N-(5-amino-2-fluorophenyl)-2-phenylacetamide and its derivatives demonstrate significant antioxidant properties. For instance, 5-Aminosalicylate, a closely related compound, acts as a potent inhibitor of lipid peroxidation, showcasing strong radical scavenging activity, particularly effective against peroxyl radicals in the aqueous phase. This suggests that this compound derivatives could exhibit similar antioxidant activities, potentially stabilizing phenoxyl radicals and acting as chain-breaking antioxidants (Dinis, Maderia, & Almeida, 1994).

Enzymatic Activity and Metabolism Research on human arylacetamide deacetylase (AADAC) highlights its role in the hydrolysis of certain drugs, indirectly implicating this compound derivatives in similar metabolic pathways. AADAC's specific expression in the liver suggests a potential role for this compound in influencing drug metabolism and hepatotoxicity, possibly through its involvement in enzymatic hydrolysis processes (Watanabe et al., 2009).

Antibody Production Against Toxic Chemicals In efforts to combat poisoning and potential terrorist threats, the development of specific antibodies to small and highly toxic chemicals is crucial. The design of haptens with this compound structure, aiming to expose the fluorine or amino groups, has led to the successful generation of monoclonal antibodies. This demonstrates the compound's utility in developing rapid diagnostic tools and potential treatments for poisoning by similarly structured toxicants (Yang et al., 2020).

Anticancer and Neuroprotective Activities Derivatives of this compound, such as FABT, have shown promising results in inhibiting the proliferation of various tumor cells, including those derived from the nervous system and peripheral cancers. Besides anticancer effects, these compounds have demonstrated a trophic effect on neuronal cell cultures without impacting the viability of normal cells, highlighting their potential for neuroprotective applications (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Serotonin Receptor Studies in Alzheimer's Disease The selective serotonin 1A molecular imaging probe, structurally similar to this compound, has been used to study receptor densities in Alzheimer's disease patients. This suggests potential applications of this compound derivatives in neurological research, particularly in understanding and diagnosing neurodegenerative diseases (Kepe et al., 2006).

Propriétés

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c15-12-7-6-11(16)9-13(12)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQBKPYNSGAUHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2874014.png)

![N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2874018.png)

![2-{1-[(tert-butoxy)carbonyl]-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-1-yl]azetidin-3-yl}acetic acid](/img/structure/B2874019.png)

![7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2874026.png)

![N-[[1-(3-Methylpyridin-2-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2874028.png)

![5-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thiophene-2-sulfonamide](/img/structure/B2874030.png)

![2-morpholino-N-(4-{4-[(2-morpholinoacetyl)amino]benzyl}phenyl)acetamide](/img/structure/B2874034.png)

![Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2874035.png)